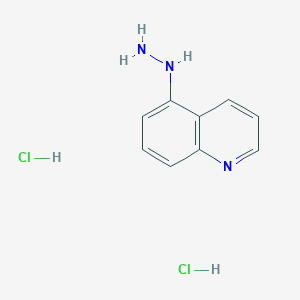

5-Hydrazinoquinoline dihydrochloride

Description

Overview of Quinoline (B57606) Derivatives in Chemical and Biological Research

Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is a cornerstone in the development of a vast array of functional molecules. uncw.educhemical-suppliers.eu Quinoline derivatives are integral to the synthesis of various organic compounds and are found at the core of many natural products, particularly alkaloids. tsijournals.comwikipedia.org Their broad spectrum of applications extends from medicinal chemistry, where they form the basis of numerous therapeutic agents, to materials science. The inherent chemical properties of the quinoline nucleus, including its aromaticity and the presence of a nitrogen atom, allow for diverse functionalization, leading to a rich and varied chemical space for exploration. uncw.educhemical-suppliers.eu

The Role of Hydrazine (B178648) Moieties in Contemporary Medicinal Chemistry and Organic Synthesis

The hydrazine moiety (-NHNH2) is a versatile functional group with a significant and expanding role in modern chemistry. researchgate.netuncw.edu In medicinal chemistry, hydrazides and hydrazones, derived from hydrazine, are recognized for their wide range of biological activities. uncw.eduresearchgate.netchemistryjournal.net The ability of the hydrazine group to act as a hydrogen bond donor and acceptor, as well as its nucleophilic character, makes it a valuable component in the design of enzyme inhibitors and other bioactive molecules. uncw.edu In organic synthesis, hydrazine and its derivatives are crucial intermediates and reagents. publish.csiro.au They are employed in the construction of a multitude of heterocyclic systems, such as pyrazoles and triazoles, which are themselves important pharmacophores. uncw.edunih.gov The reactivity of the hydrazine group allows for the formation of stable carbon-nitrogen and nitrogen-nitrogen bonds, facilitating the assembly of complex molecular architectures.

Historical Trajectory and Evolving Research Landscape of Hydrazinoquinoline Structures

The study of aminoquinolines, the precursors to hydrazinoquinolines, has a rich history rooted in the quest for antimalarial drugs, dating back to the isolation of quinine (B1679958) from cinchona bark. journal-nriph.ru The synthesis of 5-aminoquinoline (B19350), a key starting material for 5-hydrazinoquinoline, can be achieved through methods such as the nitration of quinoline followed by reduction. wikipedia.orgchembk.com The development of synthetic routes to access various hydrazinoquinoline isomers has paved the way for a deeper investigation into their chemical and biological properties. Initially explored for their potential pharmacological activities, the research landscape for hydrazinoquinoline structures has broadened to include their use as versatile building blocks in organic synthesis, as ligands in coordination chemistry, and as functional components in materials science. The ability of the hydrazine moiety to engage in a variety of chemical transformations has been a key driver of this evolution.

Rationale for Dedicated Scholarly Investigation of 5-Hydrazinoquinoline Dihydrochloride (B599025)

The specific focus on 5-Hydrazinoquinoline dihydrochloride is warranted by its unique combination of a quinoline scaffold and a reactive hydrazine group at the 5-position. This particular substitution pattern influences the electronic properties and steric environment of the molecule, potentially leading to distinct reactivity and biological activity compared to its isomers. For instance, the position of the hydrazine group can affect its ability to chelate metal ions and its orientation in the active sites of enzymes. nih.gov The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to a variety of experimental conditions. chemical-suppliers.eu Furthermore, as a readily available and versatile chemical intermediate, 5-Hydrazinoquinoline dihydrochloride serves as a valuable starting point for the synthesis of a diverse library of novel compounds with potential applications in drug discovery and materials science. chembk.com A dedicated investigation into its properties and reactivity is therefore crucial for unlocking its full potential and advancing these fields. The use of the related 2-hydrazinoquinoline (B107646) as a derivatizing agent in metabolomics to enhance the detection of carboxylic acids, aldehydes, and ketones by mass spectrometry highlights the utility of the hydrazinoquinoline scaffold in analytical applications. nih.govresearchgate.netnih.govumn.eduresearchgate.net

Properties

IUPAC Name |

quinolin-5-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-12-9-5-1-4-8-7(9)3-2-6-11-8;;/h1-6,12H,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMMXNQSQIRKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491004 | |

| Record name | 5-Hydrazinylquinoline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91004-60-3 | |

| Record name | 5-Hydrazinylquinoline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydrazinoquinoline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 5 Hydrazinoquinoline Dihydrochloride

Elucidation of Optimal Reaction Conditions and Reagent Stoichiometry in Direct Synthesis

The direct synthesis of 5-hydrazinoquinoline typically proceeds through the reaction of a suitable quinoline (B57606) precursor with a hydrazine (B178648) source. A common and effective method involves the nucleophilic aromatic substitution of a leaving group at the 5-position of the quinoline ring with hydrazine. 5-Chloroquinoline (B16772) is a frequently utilized starting material for this transformation.

The optimization of this synthesis requires careful consideration of several parameters to maximize yield and minimize impurities. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Reaction Parameters for the Synthesis of 5-Hydrazinoquinoline from 5-Chloroquinoline:

| Parameter | Condition | Rationale |

| Solvent | Ethanol (B145695), DMF | Ethanol is a common choice due to its ability to dissolve both reactants and its relatively high boiling point, allowing for elevated reaction temperatures. mdpi.com Dimethylformamide (DMF) can also be employed, particularly when higher temperatures are required to drive the reaction to completion. mdpi.com |

| Reactant | Hydrazine hydrate (B1144303) | Hydrazine hydrate is a readily available and effective nucleophile for this substitution reaction. |

| Stoichiometry | Excess hydrazine hydrate | A significant excess of hydrazine hydrate is often used to ensure complete conversion of the 5-chloroquinoline and to act as a scavenger for the hydrogen chloride generated during the reaction. A molar ratio of 10:1 (hydrazine hydrate to 5-chloroquinoline) is a common starting point. mdpi.com |

| Temperature | Reflux | Heating the reaction mixture to reflux is crucial to provide the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate. mdpi.com |

| Reaction Time | 4-6 hours | The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. nih.gov |

Following the synthesis of 5-hydrazinoquinoline, it is converted to its more stable dihydrochloride (B599025) salt. This is typically achieved by treating the free base with concentrated hydrochloric acid. The use of concentrated hydrochloric acid ensures the protonation of both nitrogen atoms of the hydrazine moiety and the quinoline ring nitrogen, leading to the formation of the dihydrochloride salt.

Exploration of Functional Group Interconversions Leading to the 5-Hydrazinoquinoline Core

An alternative and widely employed strategy for the synthesis of 5-hydrazinoquinoline involves a series of functional group interconversions starting from quinoline itself. This multi-step approach offers flexibility and can be advantageous for achieving high purity. The most common pathway involves the nitration of quinoline followed by the reduction of the resulting nitroquinoline and subsequent diazotization and reduction of the aminoquinoline.

The initial step is the nitration of quinoline. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, particularly the acidity of the medium. researchgate.net Nitration of quinoline in a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351).

Once 5-nitroquinoline is obtained and separated, the next crucial step is its reduction to 5-aminoquinoline (B19350). Various reducing agents can be employed for this transformation.

Reduction of 5-Nitroquinoline to 5-Aminoquinoline:

| Reducing Agent | Conditions | Notes |

| Tin(II) chloride (SnCl₂) | Concentrated HCl, heat | A classic and effective method for the reduction of aromatic nitro groups. |

| Iron (Fe) powder | Acetic acid or HCl | A cost-effective and industrially viable method. |

| Catalytic Hydrogenation | H₂, Pd/C | A clean and efficient method, often providing high yields and purity. acs.org |

The resulting 5-aminoquinoline serves as the immediate precursor to the hydrazino group. This conversion is achieved through a diazotization reaction followed by reduction. The 5-aminoquinoline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. nih.gov This intermediate is then reduced to 5-hydrazinoquinoline. A common reducing agent for this step is tin(II) chloride in hydrochloric acid.

Finally, the synthesized 5-hydrazinoquinoline is converted to its dihydrochloride salt as previously described.

Development of Regioselective Synthetic Pathways for 5-Hydrazinoquinoline Dihydrochloride

The regioselective synthesis of 5-hydrazinoquinoline is a critical aspect, as the formation of other isomers, particularly the 8-substituted isomer, is a common challenge. The control of regioselectivity is primarily addressed during the initial functionalization of the quinoline ring.

In the nitration of quinoline, the ratio of 5-nitroquinoline to 8-nitroquinoline can be influenced by the choice of nitrating agent and reaction conditions. While a mixture is often obtained, careful control of temperature and acid concentration can favor the formation of the 5-nitro isomer. researchgate.net Separation of the isomers is then typically achieved through crystallization or chromatography.

A more regioselective approach involves starting with a pre-functionalized precursor where the desired substitution pattern is already established. For instance, starting with 5-aminoquinoline, which can be synthesized through various methods, and proceeding with diazotization and reduction ensures that the hydrazine group is introduced exclusively at the 5-position.

Another strategy to ensure regioselectivity is to employ a starting material where the 5-position is activated towards nucleophilic substitution, while other positions are less reactive. The use of 5-chloroquinoline is an example of this approach, as the chloro group at the 5-position is susceptible to displacement by hydrazine. mdpi.com

Considerations for Process Chemistry and Scalable Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of 5-hydrazinoquinoline dihydrochloride requires careful consideration of process chemistry and scalability. Key factors include the cost and availability of starting materials, reaction efficiency, safety, and environmental impact.

Key Considerations for Scalable Synthesis:

| Factor | Consideration |

| Starting Material Selection | The choice between starting from quinoline (via nitration) or a pre-functionalized quinoline (like 5-chloroquinoline) depends on cost, availability, and overall process efficiency. |

| Reagent Stoichiometry | On a large scale, minimizing the excess of reagents like hydrazine hydrate is crucial for economic and environmental reasons. researchgate.net |

| Solvent Selection | The use of greener and more easily recyclable solvents is preferred. The volume of solvent used should also be minimized. |

| Reaction Conditions | Optimization of temperature, pressure, and reaction time is critical to maximize throughput and minimize energy consumption. Continuous flow processes can offer advantages in terms of safety and control over batch processes for hazardous reactions like those involving hydrazine. researchgate.net |

| Work-up and Purification | The development of efficient and scalable purification methods, such as crystallization, is essential to obtain the final product with the required purity. Avoiding chromatographic purification on a large scale is a primary goal. |

| Safety | Hydrazine is a hazardous substance, and appropriate safety measures must be implemented during its handling and use on a large scale. The potential for exothermic reactions must be carefully evaluated. researchgate.net |

The synthesis of 5-hydrazinoquinoline dihydrochloride via the reduction of 5-nitroquinoline, which is in turn produced by the nitration of quinoline, presents a viable route for large-scale production. While the initial nitration may produce a mixture of isomers, established methods for their separation can be implemented. The subsequent reduction and diazotization/reduction steps are generally high-yielding and can be adapted for industrial scale.

Elucidation of Chemical Reactivity and Derivatization Pathways of 5 Hydrazinoquinoline Dihydrochloride

Transformations of the Hydrazino Functionality

The hydrazino substituent at the 5-position of the quinoline (B57606) ring is a key functional group that readily participates in a variety of chemical reactions, leading to the formation of numerous derivatives.

Hydrazone Formation and Subsequent Cyclization Reactions

The hydrazino group of 5-hydrazinoquinoline dihydrochloride (B599025) readily condenses with aldehydes and ketones to form the corresponding hydrazones. These hydrazone intermediates are pivotal in the synthesis of fused heterocyclic systems. For instance, the reaction with β-ketoesters can lead to the formation of pyrazolone (B3327878) derivatives, which can subsequently be cyclized.

A significant application of this reactivity is the synthesis of pyrazolo[4,3-c]quinolines. These compounds can be prepared through the reaction of 5-hydrazinoquinoline with suitable precursors, leading to the formation of a pyrazole (B372694) ring fused to the quinoline core. ias.ac.inorganic-chemistry.org The synthesis of 3-amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives has been described, showcasing the utility of 5-hydrazinoquinoline in generating compounds with potential anti-inflammatory activity. ias.ac.inorganic-chemistry.org

Similarly, the reaction of 5-hydrazinoquinoline with reagents such as orthoesters can lead to the formation of triazoloquinolines. For example, treatment with orthoesters can yield ias.ac.inwikipedia.orgwikipedia.orgtriazolo[4,3-c]quinazolines, which can further rearrange to the ias.ac.inwikipedia.orgwikipedia.orgtriazolo[1,5-c]quinazoline isomers under acidic conditions. pharmaguideline.com The synthesis of 1H- ias.ac.inwikipedia.orgstackexchange.comtriazolo[4,5-c]quinolines has also been achieved through various synthetic strategies, some of which may be adaptable from 4-hydrazinoquinoline (B99260) precursors. wikipedia.orgstackexchange.com

The reaction of 2-hydrazinoquinoline (B107646), a related compound, with various carbonyls and carboxylic acids has been extensively studied for derivatization in metabolomic analysis, highlighting the general reactivity of the hydrazino group in forming stable hydrazones and hydrazides. nih.govorganic-chemistry.orgresearchgate.netyoutube.com

Oxidative Pathways and Product Characterization

The oxidation of the hydrazino group in 5-hydrazinoquinoline can lead to several products, depending on the reaction conditions and the oxidizing agent used. A common oxidative pathway for hydrazines is their conversion to the corresponding azo compounds through oxidative dehydrogenation. libretexts.orgpw.edu.plmdpi.com This reaction can be mediated by various oxidizing agents, including iodine or metal catalysts. For instance, an iodine-mediated N-N coupling reaction has been established for the oxidative dimerization of secondary amines to form hydrazine (B178648) derivatives, a reaction that could potentially be adapted for the self-coupling of 5-hydrazinoquinoline. rsc.org

Furthermore, the oxidative cyclization of hydrazone derivatives of 5-hydrazinoquinoline is a powerful method for synthesizing fused heterocyclic systems. For example, the KI-catalyzed oxidative cyclization of α-keto acids with 2-hydrazinopyridines provides an efficient route to 1,2,4-triazolo[4,3-a]pyridines, a strategy that has been successfully applied to 2-hydrazinoquinoline derivatives. wikipedia.orggatech.edu Another example is the diacetoxyiodobenzene-mediated oxidative cyclization of Schiff bases to form triazolo[5,1-b]purines. researchgate.net A copper(I)-catalyzed oxidative coupling of anilines has also been shown to produce azo compounds and hydrazines under mild conditions. nih.gov

While specific studies on the direct oxidation of 5-hydrazinoquinoline are not extensively documented in the provided results, the general principles of hydrazine oxidation suggest that it can be a valuable tool for creating novel quinoline-based structures. The autoxidation of 4-hydrazinylquinolin-2(1H)-one to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones showcases a complex oxidation and dimerization cascade, indicating the potential for similar reactivity with 5-hydrazinoquinoline. wikipedia.org

Reductive Transformations and Mechanistic Insights

The reduction of 5-hydrazinoquinoline dihydrochloride can proceed via two main pathways: reduction of the hydrazino group or reduction of the quinoline ring system.

Reduction of the hydrazino group can lead to the corresponding 5-aminoquinoline (B19350). This transformation is a standard reaction for hydrazines, often achieved through catalytic hydrogenation or using reducing agents like sodium dithionite. The synthesis of 5-aminoquinoline derivatives has been reported through various methods, and the reduction of a hydrazine precursor is a viable route. youtube.com

Catalytic hydrogenation of the quinoline ring is also a well-established transformation. Depending on the catalyst and reaction conditions, either the pyridine (B92270) ring or both rings can be reduced. For instance, the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines can be achieved using various transition metal catalysts, such as iridium, rhodium, or ruthenium complexes. nih.govresearchgate.netgatech.edudicp.ac.cn A cobalt-amido cooperative catalyst has been reported for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H3N·BH3 as the reductant at room temperature. nih.gov The use of an Ir/meso_S-C catalyst has shown high regioselectivity for the hydrogenation of the nitrogen-containing ring in various quinoline derivatives. researchgate.net

The Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate under basic conditions, provides a mechanistic parallel for the potential complete reduction of the hydrazino group under specific conditions, ultimately leading to the removal of the nitrogen functionalities. libretexts.org

Nucleophilic and Electrophilic Substitutions on the Quinoline Ring System

The quinoline ring in 5-hydrazinoquinoline is susceptible to both nucleophilic and electrophilic substitution reactions. The position of these substitutions is influenced by the directing effects of the nitrogen atom in the quinoline ring and the hydrazino group.

Electrophilic Aromatic Substitution:

In acidic media, the quinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. Therefore, electrophilic substitution preferentially occurs on the benzene (B151609) ring, primarily at positions 5 and 8. stackexchange.comresearchgate.net The hydrazino group is an activating, ortho-, para-directing group. In 5-hydrazinoquinoline, this would further activate the benzene ring, directing incoming electrophiles to the ortho (position 6) and para (position 8) positions relative to the hydrazino group.

Common electrophilic aromatic substitution reactions include:

Nitration: The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.compw.edu.plmdpi.comresearchgate.netmasterorganicchemistry.com The presence of the activating hydrazino group at position 5 would be expected to strongly favor substitution at position 8.

Halogenation: The halogenation of benzene and other aromatic compounds is a classic electrophilic aromatic substitution reaction. khanacademy.orglibretexts.orgmasterorganicchemistry.com For 5-hydrazinoquinoline, halogenation would be expected to occur at the activated positions of the benzene ring.

Sulfonation: Aromatic sulfonation is another key electrophilic substitution reaction. msu.edu

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the quinoline ring is also possible, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present. rsc.orglibretexts.orgnih.govuzh.chyoutube.com In the case of 5-hydrazinoquinoline, the protonated quinolinium ion can act as an activating group. If a leaving group, such as a halogen, is present on the quinoline ring, it can be displaced by a nucleophile. For example, halides at the 5-position of quinoline have been shown to be more reactive than those at other positions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to derivatives of 5-hydrazinoquinoline. To utilize these reactions, a halo-substituted 5-hydrazinoquinoline is typically required.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.govresearchgate.netwikipedia.org This reaction is widely used to form biaryl linkages. A halo-substituted 5-hydrazinoquinoline could be coupled with various boronic acids or esters to introduce new aryl or heteroaryl substituents. For example, the Suzuki coupling of bromoquinolines with pyridine boronic acid has been demonstrated. researchgate.net

Heck Reaction:

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgyoutube.comnih.govresearchgate.netlibretexts.org A 5-halo-hydrazinoquinoline could be coupled with various alkenes to introduce vinyl groups onto the quinoline core.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. ias.ac.inwikipedia.orgorganic-chemistry.orgyoutube.comsynarchive.com This reaction is particularly relevant for modifying the quinoline nucleus. For instance, the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline with secondary anilines has been successfully achieved using sterically demanding phosphine (B1218219) ligands. ias.ac.in This demonstrates the feasibility of introducing various amino substituents at the 5-position of a protected quinoline derivative.

Heterocyclic Annulation Strategies Utilizing 5-Hydrazinoquinoline Dihydrochloride

5-Hydrazinoquinoline dihydrochloride is an excellent starting material for the construction of fused heterocyclic systems through various annulation strategies.

Skraup and Doebner-von Miller Reactions:

The Skraup synthesis and the Doebner-von Miller reaction are classic methods for synthesizing quinolines from anilines. wikipedia.orgpharmaguideline.comwikipedia.orgresearchgate.netnih.govorgsyn.orgiipseries.orgwikipedia.orgyoutube.com While 5-hydrazinoquinoline is a product of such reactions, it can also potentially serve as a starting material in modified versions of these reactions to build additional fused rings. For instance, if the hydrazino group is first converted to an amino group, the resulting diaminoquinoline could undergo a subsequent Skraup or Doebner-von Miller type reaction to form polycyclic aromatic systems. The Skraup synthesis has been used to prepare 1,10-phenanthroline (B135089) from 8-aminoquinoline. wikipedia.org

The following table provides a summary of the key reaction types discussed:

| Reaction Type | Section | Description | Potential Products from 5-Hydrazinoquinoline |

| Hydrazone Formation | 3.1.1 | Condensation of the hydrazino group with aldehydes or ketones. | Quinolin-5-yl-hydrazones |

| Oxidative Dehydrogenation | 3.1.2 | Oxidation of the hydrazino group to form an azo linkage. | Azo-bridged diquinolines |

| Catalytic Hydrogenation | 3.1.3 | Reduction of the quinoline ring or the hydrazino group. | 5-Aminoquinoline, Tetrahydro-5-hydrazinoquinoline |

| Electrophilic Substitution | 3.2 | Substitution on the electron-rich benzene ring of the quinoline nucleus. | Nitro-, halo-, or sulfo-substituted 5-hydrazinoquinolines |

| Nucleophilic Substitution | 3.2 | Displacement of a leaving group on the quinoline ring by a nucleophile. | Amino-, alkoxy-, or other nucleophile-substituted quinolines |

| Suzuki-Miyaura Coupling | 3.3 | Palladium-catalyzed cross-coupling with organoboron compounds. | Aryl- or heteroaryl-substituted 5-hydrazinoquinolines |

| Heck Reaction | 3.3 | Palladium-catalyzed coupling with alkenes. | Vinyl-substituted 5-hydrazinoquinolines |

| Buchwald-Hartwig Amination | 3.3 | Palladium-catalyzed C-N bond formation with amines. | Amino-substituted quinolines |

| Heterocyclic Annulation | 3.4 | Formation of fused ring systems. | Pyrazolo[4,3-c]quinolines, Triazolo[4,5-c]quinolines |

Chelation Chemistry and Metal Complexation Studies of the Chemical Compound

The investigation into the chelation chemistry of 5-hydrazinoquinoline dihydrochloride reveals its potential as a versatile ligand for forming coordination complexes with various transition metal ions. The presence of multiple donor atoms—specifically the nitrogen atoms of the quinoline ring and the hydrazino group—allows this molecule to act as a chelating agent, binding to metal centers to form stable ring structures.

Research in the broader field of quinoline and hydrazone chemistry indicates that compounds structurally related to 5-hydrazinoquinoline readily form complexes with metals such as copper(II), cobalt(II), nickel(II), and zinc(II). While specific, detailed studies focusing exclusively on the metal complexes of 5-hydrazinoquinoline are not extensively documented in publicly available literature, the general principles of coordination chemistry allow for predictions regarding its behavior.

Typically, the hydrazino group (-NHNH₂) and the quinoline nitrogen can both participate in coordination. The mode of chelation can vary, with 5-hydrazinoquinoline potentially acting as a bidentate or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes. The geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the molar ratio of the ligand to the metal, and the reaction conditions, such as pH and the solvent used.

In analogous systems involving hydrazone derivatives of quinoline, the formation of octahedral, tetrahedral, and square planar geometries has been observed. Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are crucial in elucidating the structure of these complexes. In IR spectra, a shift in the vibrational frequencies of the N-H and C=N (if derivatized into a hydrazone) bonds upon complexation provides evidence of coordination to the metal ion. UV-Vis spectra offer insights into the electronic transitions within the complex, which are characteristic of the coordination geometry around the metal center.

Although specific experimental data for the direct chelation of 5-hydrazinoquinoline dihydrochloride is scarce, the following table provides a generalized summary of expected coordination behavior based on studies of similar quinoline-based hydrazone ligands.

| Metal Ion | Potential Coordination Geometry | Expected Magnetic Properties | General Observations from Related Compounds |

| Copper(II) | Distorted Octahedral, Square Planar | Paramagnetic | Often forms 1:1 or 1:2 metal-to-ligand complexes. The geometry is sensitive to the steric and electronic effects of the ligand. |

| Cobalt(II) | Octahedral, Tetrahedral | Paramagnetic | Can form high-spin or low-spin complexes depending on the ligand field strength. |

| Nickel(II) | Octahedral, Square Planar, Tetrahedral | Paramagnetic (Octahedral/Tetrahedral), Diamagnetic (Square Planar) | The geometry is highly dependent on the ligand. Strong field ligands tend to form square planar complexes. |

| Zinc(II) | Tetrahedral, Octahedral | Diamagnetic | Due to its d¹⁰ configuration, it does not exhibit d-d electronic transitions and forms colorless complexes unless the ligand is colored. |

Further dedicated research, including single-crystal X-ray diffraction studies, would be necessary to definitively determine the precise structures and properties of metal complexes formed directly with 5-hydrazinoquinoline dihydrochloride.

In Depth Pharmacological and Biological Research Investigations on 5 Hydrazinoquinoline Dihydrochloride

Comprehensive Anticancer Activity Assessments

The anticancer potential of compounds structurally related to 5-Hydrazinoquinoline dihydrochloride (B599025) has been a subject of intensive research. These investigations have explored their efficacy against various cancer types and the underlying molecular mechanisms of their action.

Derivatives of quinoline (B57606) and hydrazone have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For instance, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, exhibited potent cytotoxic activity against several cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values were recorded as 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), 3.1 µg/mL for breast cancer (MCF-7), and 9.96 µg/mL for lung cancer (A549) cells. nih.gov

Similarly, quinoline-based dihydrazone derivatives have shown promising antiproliferative activity. rsc.org Compounds designated as 3b and 3c were particularly effective against MCF-7 breast cancer cells, with IC50 values of 7.016 μM and 7.05 μM, respectively. rsc.org Another study on hydrazide-hydrazone compounds revealed that breast cancer cell lines, particularly MCF-7, showed some resistance, while neuroblastoma cell lines were more susceptible. mdpi.com

The cytotoxic potential of these related compounds is summarized in the interactive table below.

| Compound Class | Cell Line | Cancer Type | IC50/GI50 Value | Reference |

| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | HepG2 | Hepatocellular Carcinoma | 3.3 µg/mL | nih.gov |

| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | HCT-116 | Colon Carcinoma | 23 µg/mL | nih.gov |

| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | MCF-7 | Breast Cancer | 3.1 µg/mL | nih.gov |

| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | A549 | Lung Cancer | 9.96 µg/mL | nih.gov |

| Quinoline-based dihydrazone (Compound 3b) | MCF-7 | Breast Cancer | 7.016 µM | rsc.org |

| Quinoline-based dihydrazone (Compound 3c) | MCF-7 | Breast Cancer | 7.05 µM | rsc.org |

| Plastoquinone analogue (AQ-12) | HCT-116 | Colorectal Cancer | 1.93 µM | nih.gov |

| Plastoquinone analogue (AQ-12) | HCT-15 | Colorectal Cancer | 2.20 µM | nih.gov |

| Plastoquinone analogue (AQ-12) | SW-620 | Colorectal Cancer | 2.09 µM | nih.gov |

| Plastoquinone analogue (AQ-12) | EKVX | Non-Small Cell Lung Cancer | 1.49 µM | nih.gov |

The anticancer activity of quinoline and hydrazone derivatives is often mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Research on a 3-hydrazonoindolin-2-one scaffold compound, HI 5, revealed that it induces apoptosis in MCF-7 breast cancer cells through an intrinsic pathway, characterized by low Bcl-2 expression and high activation of caspase 3 and p53. nih.gov Furthermore, treatment with HI 5 led to an increase in the percentage of MCF-7 cells in the G2/M phase of the cell cycle, indicating an impairment of DNA replication and mitosis. nih.gov

Similarly, a derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, was found to up-regulate the expression of the apoptotic protein caspase-3 and the tumor suppressor protein p53 in liver, colon, breast, and lung cancer cells. nih.gov Studies on other chalcone (B49325) derivatives have also demonstrated the ability to induce apoptosis and cause cell cycle arrest at the G1 phase in breast cancer cells. researchgate.net The induction of apoptosis by anticancer drugs is a complex process involving both intrinsic and extrinsic pathways, often mediated by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.commdpi.comnih.gov

Some quinoline hydrazide derivatives have been shown to induce cell cycle arrest at the G1 phase. mdpi.com Specifically, quinoline hydrazide 22 was found to cause G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. mdpi.com

Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. nih.gov While direct evidence for 5-Hydrazinoquinoline dihydrochloride is unavailable, a related compound, Topoisomerase II inhibitor 5 (Compound E24), has been identified as an inhibitor of this enzyme with antiproliferative activities against various cancer cell lines, including SW480, HCT116, and HeLa cells. medchemexpress.com The inhibition of Topoisomerase II catalytic activity can lead to DNA breaks and unresolved catenates, ultimately triggering cell death. nih.gov Drug resistance to topoisomerase II inhibitors can arise from alterations in the enzyme itself. nih.gov

The induction of cell cycle arrest and apoptosis by quinoline and hydrazone derivatives strongly suggests an interference with DNA synthesis and replication pathways. By arresting the cell cycle at phases such as G1 or G2/M, these compounds effectively halt the processes necessary for cell division. nih.govresearchgate.net The inhibition of enzymes like Topoisomerase II directly impacts DNA replication by creating topological stress and preventing the proper segregation of chromosomes. nih.gov This disruption is a fundamental mechanism through which many anticancer agents exert their cytotoxic effects.

Currently, there is a lack of publicly available data from preclinical in vivo efficacy studies or animal model investigations specifically for 5-Hydrazinoquinoline dihydrochloride. Such studies are crucial for evaluating the therapeutic potential and safety profile of a compound before it can be considered for clinical trials.

Evaluation of Antimicrobial Spectrum and Potency

Hydrazide-hydrazone derivatives are recognized for their broad spectrum of biological activities, including antimicrobial properties. nih.govmdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of quinoline hydrazone have demonstrated notable antibacterial properties, with varying efficacy against Gram-positive and Gram-negative bacteria. researchgate.net Research indicates that these compounds can exhibit significant antimicrobial effects. researchgate.net

Studies on a set of quinoline hydrazide/hydrazone compounds revealed potent and selective activity against the Gram-positive strain Staphylococcus aureus (ATCC 25923). researchgate.net One specific derivative showed a Minimum Inhibitory Concentration (MIC) of 10 μM, affecting the integrity of the cell membrane in a dose- and time-dependent manner. researchgate.net In contrast, no significant activity was observed against the Gram-negative strain Pseudomonas aeruginosa (ATCC 10145). researchgate.net

Further investigations into novel hydrazide-hydrazones have shown that some derivatives possess significant inhibitory activity against S. aureus with MIC values ranging from 12.5 to 50 μg/mL. researchgate.net Other studies have highlighted derivatives with activity against both Gram-positive (Bacillus subtilis, Enterococcus faecium) and Gram-negative strains. researchgate.netnih.gov For instance, certain hydrazide-hydrazone derivatives displayed remarkable activity against E. coli, with MIC values as low as 0.49 µg/mL, which is twice as potent as the standard drug ciprofloxacin (B1669076) (MIC = 0.98 µg/mL). nih.gov The mechanism of action for some quinoline derivatives is believed to involve the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. researchgate.net

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Quinoline Hydrazone (5k) | Staphylococcus aureus | 10 μM | researchgate.net |

| Quinoline Hydrazone (9a, 9d, 9i) | Staphylococcus aureus | 12.5–50 μg/mL | researchgate.net |

| Hydrazide-hydrazone (5, 6) | Escherichia coli | 0.49 µg/mL | nih.gov |

| Robenidine Analogue | MRSA | 1.0 μg/mL | nih.gov |

| Robenidine Analogue | Vancomycin-resistant Enterococci (VRE) | 0.5 μg/mL | nih.gov |

| Isonicotinic Acid Hydrazone (15) | Gram-positive bacteria | 1.95–7.81 μg/mL | nih.gov |

Anti-Inflammatory and Antioxidant Biological Responses

Hydrazones and their derivatives are recognized for a wide array of biological activities, including significant anti-inflammatory and antioxidant effects. nih.govresearchgate.net These properties are crucial in combating inflammation, a physiological reaction that can be an early phase for more serious diseases. nih.gov The quinoline structure itself is found in compounds known to possess anti-inflammatory and antioxidant properties. researchgate.net

Research into quinoline derivatives has demonstrated their potential to mitigate inflammation. For example, a synthesized quinoline derivative loaded into soluble starch nanoparticles showed effective anti-inflammatory responses in experimental models. nih.gov Histopathological examinations revealed that treatment with this compound resulted in minimal inflammatory infiltration in lung and liver tissues. nih.gov The anti-inflammatory mechanism of some quinoline alkaloids has been linked to the reduction of nitric oxide generation and the inhibition of nuclear factor-kappa B (NF-ĸB) DNA binding upon inflammatory stimulation. nih.gov Furthermore, the antioxidant activity of some quinoline-related complexes has been confirmed through their ability to scavenge free radicals. researchgate.net

Radioprotective Effects and Cellular Protection Mechanisms

Radioprotective agents work to shield cells from the damaging effects of ionizing radiation. The mechanisms of action for such compounds are diverse and can include suppressing or scavenging free radicals, inducing the production of natural radioprotectors like superoxide (B77818) dismutase and catalase, enhancing DNA repair processes, and reducing post-radiation inflammatory responses. nih.gov By delaying cellular division, these agents can also provide more time for cells to repair radiation-induced damage. nih.gov

Antioxidants, in particular, can function as free radical scavengers, thereby mitigating some of the DNA damage caused by ionizing radiation. nih.gov While direct studies on the radioprotective effects of 5-Hydrazinoquinoline dihydrochloride are not specified in the provided results, compounds with strong antioxidant capabilities, such as certain quinoline and hydrazone derivatives, theoretically possess the potential to offer cellular protection against radiation. researchgate.netnih.gov This is achieved by helping the cell's natural antioxidant defenses keep pace with the free radicals generated by radiation exposure. nih.gov

Antiviral Activity Assessments and Potential Therapeutic Applications

Quinoline derivatives have been a significant focus of antiviral research due to their ability to be modified to enhance binding affinity and selectivity with viral proteins and nucleic acids. doi.org This can lead to the inhibition of viral replication. doi.org

Screening of new 5-sulphonamido-8-hydroxyquinoline derivatives has shown that some possess high antiviral activity in vitro. nih.gov Specifically, certain compounds were effective against avian APMV-1 (Newcastle disease virus) and LTV (laryngotracheitis virus) in chicken embryo experiments, with IC₅₀ values ranging from 3-4 μg per egg. nih.gov The development of resistance to conventional antiviral drugs, especially in immunocompromised patients, has driven the search for alternative treatments, with natural products and their derivatives being a promising source. nih.gov Research on quinoline derivatives has identified compounds active against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV), highlighting the potential for broad-spectrum antiviral applications. doi.org

Emerging Biological Activities: Antiparasitic and Anti-HIV-1 Properties

Beyond their established roles, quinoline and hydrazone derivatives are being investigated for other significant biological activities, including antiparasitic and anti-HIV-1 properties. researchgate.netnih.gov

The quinoline hydrazone structure has been noted for its antimalarial (an antiparasitic activity) potential. researchgate.net One derivative showed significant inhibitory action against Plasmodium falciparum, the parasite that causes malaria. researchgate.net

In the context of HIV-1, research has focused on novel targets, such as the highly conserved HIV-1 capsid protein. nih.gov Small molecules designed to mimic dipeptides involved in the stabilization of the capsid's multimeric structure have shown significant anti-HIV-1 activity. nih.gov Furthermore, other synthesized quinoline derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular modeling and dynamics simulations suggest these compounds bind to the allosteric site of the HIV-RT protein, demonstrating strong inhibitory potential. nih.gov One such compound exhibited prudent anti-HIV activity against both HIV-1 and HIV-2. nih.gov

Molecular Mechanism of Action and Biomolecular Interaction Studies of 5 Hydrazinoquinoline Dihydrochloride

Identification and Validation of Specific Cellular and Enzymatic Targets

Direct and specific cellular or enzymatic targets for 5-Hydrazinoquinoline dihydrochloride (B599025) are not extensively documented in publicly available scientific literature. However, the chemical structure, featuring a quinoline (B57606) core and a hydrazine (B178648) group, allows for informed hypotheses regarding its potential protein interactions.

The quinoline scaffold is present in numerous bioactive molecules. For instance, chloroquine, a well-known quinoline derivative, has been shown to selectively inhibit the activity of cytochrome P450 2D6 (CYP2D6) in humans, while not affecting other enzymes like CYP1A2, CYP2C19, CYP2E1, or CYP3A4. nih.gov This suggests that the quinoline ring system can be tailored for specific enzyme inhibition.

The hydrazine moiety (-NHNH2) is a reactive functional group. Chemical proteomics has utilized hydrazine-based probes to covalently target and identify enzymes that possess electrophilic cofactors or undergo oxidative activation. nih.gov This reactivity suggests that 5-Hydrazinoquinoline dihydrochloride could potentially target classes of enzymes such as heme-dependent or flavoenzymes, which can facilitate the oxidation of the hydrazine group to a reactive species. nih.gov

The process of identifying and validating such targets for a novel compound typically involves several methodologies:

Affinity-based proteomics: Techniques like chemical cross-linking coupled with mass spectrometry (MS) can identify protein-ligand interactions directly from cell lysates. nih.govnih.gov

Activity-based protein profiling (ABPP): This method uses reactive chemical probes to tag active enzymes, allowing for the identification of targets based on functional reactivity rather than just binding affinity. nih.gov

Genetic and cellular approaches: Methods such as the cellular thermal shift assay (CETSA) or high-throughput screening against panels of recombinant enzymes or cell lines can reveal potential targets and pathways affected by the compound. nih.gov

Without direct experimental data, the precise targets of 5-Hydrazinoquinoline dihydrochloride remain speculative but are likely to involve enzymes susceptible to interaction with its quinoline or hydrazine functionalities.

**5.2. Detailed Analysis of Ligand-Biomolecule Binding Interactions

The presence of a hydrazine group in 5-Hydrazinoquinoline dihydrochloride suggests a potential for covalent bond formation with biological macromolecules. Hydrazines are nucleophilic but can be oxidized to form highly reactive diazene (B1210634) intermediates, which can then lead to covalent modification of proteins. nih.gov This mechanism is the basis for the action of certain drugs and has been exploited in the design of activity-based probes. nih.govnih.gov

Covalent modification often occurs at nucleophilic amino acid residues within an enzyme's active site, such as cysteine or serine. nih.gov The reactivity of a cysteine thiol, for example, is highly dependent on its local chemical environment, which can lower its pKₐ and increase its nucleophilicity. nih.gov An electrophilic intermediate generated from 5-Hydrazinoquinoline dihydrochloride could be attacked by such a residue, leading to an irreversible covalent adduct. nih.gov This type of interaction can result in so-called suicide inhibition, where the enzyme participates in its own inactivation. researchgate.net

The formation of such covalent adducts can be confirmed experimentally using techniques like mass spectrometry. nih.govnih.gov Top-down or bottom-up proteomic approaches can identify a mass shift in the target protein or its peptides corresponding to the addition of the compound, and tandem MS (MS/MS) can pinpoint the exact residue that has been modified. nih.govnih.gov

The planar, aromatic structure of the quinoline ring system is a common feature in molecules that interact with DNA. nih.govmdpi.com These interactions can occur through two primary modes:

Intercalation: The planar ring system inserts itself between the base pairs of the DNA double helix. This mode of binding often causes significant structural distortion, including unwinding and lengthening of the DNA helix, which can interfere with replication and transcription. mdpi.com

Spectroscopic methods are instrumental in studying these interactions.

UV-Vis Spectroscopy: When a small molecule binds to DNA, changes in the electronic environment can lead to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths) in the molecule's UV-Vis spectrum. mdpi.com These changes can be used to calculate binding constants. mdpi.com

Circular Dichroism (CD) Spectroscopy: DNA has a characteristic CD spectrum due to its helical chirality. Binding of a small molecule can perturb this spectrum. nih.gov Intercalation, for instance, can induce significant changes in the DNA CD signal, providing evidence for this binding mode. nih.govmdpi.com

For example, studies on a pyrano[3,2-f]quinoline derivative indicated a non-intercalative binding mode with a moderate binding affinity to calf thymus DNA. nih.gov Conversely, certain quino[3,4-b] nih.govresearchgate.netbenzothiazine derivatives, which also contain a planar heterocyclic system, were found to interact with DNA via intercalation. nih.gov Therefore, while the quinoline core of 5-Hydrazinoquinoline dihydrochloride makes DNA a plausible target, the specific mode and affinity of binding would need to be determined experimentally.

Modulation of Intracellular Signal Transduction Pathways

The interaction of a small molecule with its primary cellular target(s) initiates a cascade of downstream events known as signal transduction. nih.gov The modulation of these pathways ultimately determines the compound's pharmacological effect. While specific pathways affected by 5-Hydrazinoquinoline dihydrochloride have not been elucidated, the activities of structurally related compounds provide insight into potential mechanisms.

For instance, the mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. nih.gov Dysregulation of this pathway is common in diseases like cancer. nih.govnews-medical.net Some bioactive molecules containing hydrazine or related motifs have been shown to influence this pathway. Hydrazinocurcumin, a synthetic derivative of curcumin, has been found to induce apoptosis in hepatocellular carcinoma cells by activating the p38 MAPK pathway. nih.gov The inhibition of upstream targets by a compound can lead to downstream effects on signaling cascades. For example, inhibition of receptor tyrosine kinases can block the RAS/RAF/MEK/ERK signaling pathway, a major component of MAPK signaling. nih.gov

Therefore, if 5-Hydrazinoquinoline dihydrochloride were to inhibit a key enzyme or receptor, it could consequently modulate signaling networks such as the MAPK, PI3K/AKT, or JAK/STAT pathways, which are often implicated in cancer and inflammatory diseases. researchgate.netelsevierpure.commdpi.com The specific pathways affected would depend entirely on its primary molecular target(s).

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure alter its biological activity. nih.gov By systematically changing functional groups on a lead compound, researchers can optimize potency, selectivity, and pharmacokinetic properties. nih.gov

For the quinoline scaffold, SAR studies have revealed key positions where substitutions can dramatically influence activity. Research on 4-quinoline carboxylic acid analogues as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH) provides a clear example. nih.govnih.govelsevierpure.com In this series, modifications at various positions on the quinoline ring and its substituents led to significant changes in inhibitory potency.

The data below, derived from studies on quinoline derivatives, illustrates how different substituents can impact biological activity against a specific target.

Table 1: Illustrative Structure-Activity Relationship of Quinoline Derivatives This table is a composite illustration based on findings from related quinoline classes and does not represent direct data for 5-Hydrazinoquinoline dihydrochloride.

| Base Scaffold | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 4-Quinoline Carboxylic Acid | C7 | -Cl vs. -F | Fluorine substitution showed a 10-fold boost in activity compared to chlorine. | nih.gov |

| 4-Quinoline Carboxylic Acid | C7 | -Br or -NO2 | Bromine and Nitro groups at this position were only moderately tolerated, with reduced activity. | nih.gov |

| Quinazoline | Aniline (B41778) Ring (meta position) | -Cl | A meta-chloro substituent on the aniline ring increased inhibitory activity against EGFR. | nih.gov |

| 2-[(arylidenyl)methylidene] hydrazinyl-1,3-thiazole | Aryl Ring (ortho position) | Electron-donating groups | Strong electron-donating groups at the ortho position led to excellent α-amylase inhibition. | nih.gov |

Rational Design and Synthesis of Optimized Analogues

The development of optimized analogues of 5-Hydrazinoquinoline dihydrochloride is rooted in established principles of medicinal chemistry, focusing on the strategic modification of the parent scaffold to enhance biological activity, selectivity, and other pharmacologically relevant properties. While specific optimization studies starting directly from 5-Hydrazinoquinoline are not extensively detailed in publicly available research, the rational design and synthesis strategies can be effectively understood by examining the development of closely related quinoline-based hydrazone and hydrazide derivatives. The primary approach involves leveraging the reactive hydrazine (-NHNH₂) group as a chemical handle to introduce a diverse array of structural motifs.

A cornerstone of the synthetic strategy is the condensation reaction between a hydrazinoquinoline core and various aldehydes or ketones to form Schiff base hydrazones. This reaction is a versatile and efficient method for creating a library of analogues, where the properties of the resulting molecule are systematically altered by the choice of the carbonyl-containing reactant. The design rationale for these modifications is often guided by structure-activity relationship (SAR) studies and computational modeling, which aim to identify substituents that can favorably interact with specific biological targets.

For instance, research into related compounds like 7-chloro-4-hydrazinoquinoline (B1583878) has shown that reacting it with substituted aldehydes or ketones can produce Schiff base ligands capable of forming stable complexes with transition metal ions. mdpi.commdpi.com The biological activity of these resulting metal complexes is a key endpoint of the design process. Similarly, studies on polyhydroquinoline derivatives have demonstrated that the synthesis of hydrazone Schiff bases can lead to potent enzyme inhibitors. nih.gov In these cases, molecular docking studies were used to correlate the structural features of the synthesized analogues with their inhibitory potency, confirming that specific substitutions led to more stable interactions within the enzyme's active site. nih.gov

The synthesis typically involves a multi-step process. In the case of creating hydrazide-hydrazone analogues, a convergent synthesis approach may be employed. This can involve the initial formation of a quinoline hydrazone, which is then coupled with a selected carboxylic acid using a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This modular approach allows for the systematic variation of different parts of the molecule to explore the chemical space and optimize for a desired biological effect, such as anticancer or antimicrobial activity. researchgate.net

The table below summarizes findings from studies on related quinoline hydrazone derivatives, illustrating the principles of how structural modifications can be rationally designed to produce analogues with specific biological activities.

Table 1: Examples of Analogue Design Based on Quinoline-Hydrazine Scaffolds This table is representative of design strategies for quinoline-hydrazine derivatives and is intended to illustrate the principles applicable to the analogue design of 5-Hydrazinoquinoline dihydrochloride.

| Parent Scaffold | Reactant/Modification | Resulting Analogue Class | Key Finding/Rationale | Reference |

| 7-chloro-4-hydrazinoquinoline | o-hydroxyacetophenone | Schiff Base Hydrazone Ligand | Forms stable mononuclear and binuclear complexes with various metal ions (Cu(II), Co(II), etc.), which exhibit antimicrobial activity. | mdpi.com |

| 7-chloro-4-hydrazinoquinoline | Benzaldehyde | Schiff Base Hydrazone Ligand | Creates a monobasic bidentate ligand that coordinates with metal ions; the resulting complexes were studied for their spectral, magnetic, and antimicrobial properties. | mdpi.com |

| Polyhydroquinoline nucleus | Various aromatic aldehydes | Hydrazone Schiff Bases | Certain derivatives showed excellent inhibitory activity against prolyl oligopeptidase. Docking studies confirmed stable binding at the enzyme's active site. | nih.gov |

| Quinoline-hydrazide scaffold | EDC-mediated coupling with substituted carboxylic acids | Hydrazide-Hydrazone Derivatives | Generated a diverse array of analogues to identify novel anti-cancer lead compounds. | researchgate.net |

| Quinoline & Hydrazone Moieties | Incorporation into a single structure | Dihydrazone Derivatives | Designed to bind with DNA or inhibit cyclin-dependent kinases (CDKs) for potential anticancer activity. Molecular docking was used to predict binding modes. | researchgate.netrsc.org |

This structured approach, combining versatile synthesis methods with rational, target-oriented design principles, forms the basis for developing optimized analogues. By modifying the substituents on the quinoline ring or on the hydrazone/hydrazide side chain, researchers can fine-tune the electronic and steric properties of the molecules to achieve enhanced potency and selectivity for their intended biological applications.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Hydrazinoquinoline Dihydrochloride in Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

HPLC and UPLC are cornerstone techniques for the separation, quantification, and purity assessment of 5-Hydrazinoquinoline dihydrochloride (B599025). amazonaws.compharmtech.com These methods are favored for their high resolution, reproducibility, and applicability to non-volatile compounds. chromatographyonline.com Method development is a systematic process aimed at achieving a reliable separation of the target analyte from impurities and matrix components. pharmtech.com

Optimization of Mobile Phase and Stationary Phase for Separation

The selection of an appropriate stationary and mobile phase is critical for achieving optimal chromatographic separation. drawellanalytical.comrjptonline.org Given the polar and aromatic nature of 5-Hydrazinoquinoline dihydrochloride, reversed-phase HPLC (RP-HPLC) is the most common approach. chromatographyonline.com

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is a typical first choice due to its hydrophobicity, which provides good retention for aromatic compounds like quinolines. amazonaws.comnih.gov Other phases, such as C8 or Phenyl-Hexyl, could also be explored to modulate selectivity. The choice depends on the specific separation requirements and the nature of potential impurities. amazonaws.com

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a less polar organic solvent, such as acetonitrile (B52724) or methanol. rjptonline.org Acetonitrile is often preferred for its low viscosity and UV transparency at low wavelengths. rjptonline.org For an ionizable compound like 5-Hydrazinoquinoline dihydrochloride, controlling the mobile phase pH is crucial for achieving sharp, symmetrical peaks. The use of a buffer (e.g., phosphate (B84403) or acetate) or an acid modifier like formic acid or trifluoroacetic acid helps to suppress the ionization of residual silanols on the stationary phase and ensure a consistent ionization state of the analyte. drawellanalytical.com Gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute all components of interest in a reasonable time with good resolution. pharmtech.com

Table 1: Example Starting Conditions for HPLC Method Development

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for retaining aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte from the C18 column. |

| Gradient | 5% to 95% B over 20 minutes | To separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

Application of Diverse Detection Strategies (e.g., UV-Vis, Diode Array, Fluorescence)

Following separation, sensitive and specific detection is required. The quinoline (B57606) moiety in 5-Hydrazinoquinoline dihydrochloride makes it well-suited for several common HPLC detectors.

UV-Vis and Diode Array Detection (DAD): The aromatic quinoline ring system contains a strong chromophore, leading to significant absorbance in the ultraviolet (UV) region. A UV-Vis detector set at a specific wavelength (e.g., λmax) can provide sensitive quantification. A Diode Array Detector (DAD) offers a significant advantage by acquiring the full UV-Vis spectrum for each peak. nih.gov This allows for the assessment of peak purity and aids in the tentative identification of related impurities by comparing their spectra to that of the main compound.

Fluorescence Detection: Quinoline and its derivatives are often fluorescent. A fluorescence detector can offer substantially higher sensitivity and selectivity compared to UV detection. The method involves exciting the molecule at a specific wavelength and measuring the emission at a longer wavelength. This can be particularly useful for trace-level analysis.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Volatile Derivatives

Direct analysis of 5-Hydrazinoquinoline dihydrochloride by Gas Chromatography (GC) is not feasible due to its salt nature and low volatility. nih.govmdpi.com Therefore, a chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. nih.govumn.edu

A common strategy involves the silylation of the active hydrogens in the hydrazine (B178648) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons with nonpolar trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

Once derivatized, the compound can be analyzed by GC coupled with a Mass Spectrometer (GC-MS). madison-proceedings.com The GC separates the derivatized analyte from other volatile components, while the MS provides mass information for confirmation. researchgate.net The electron ionization (EI) source in a typical GC-MS system would generate a reproducible fragmentation pattern, or "fingerprint," of the derivatized molecule, allowing for confident identification. A capillary column like a DB-5MS or HP-5MS is generally suitable for separating such derivatives. madison-proceedings.com

Mass Spectrometry (MS) Applications in Structural Elucidation and Purity Assessment

Mass Spectrometry is an indispensable tool for the structural analysis of 5-Hydrazinoquinoline dihydrochloride. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography system (LC-MS), can provide the accurate mass of the molecular ion, which allows for the determination of its elemental composition with high confidence. scispace.com

The structural integrity of the compound can be confirmed by analyzing its fragmentation pattern, typically generated through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). scispace.com Fragmentation of the protonated 5-hydrazinoquinoline molecule would likely involve characteristic losses from the hydrazine moiety and cleavage of the quinoline ring system, providing definitive structural information. This technique is also crucial for identifying and characterizing unknown process-related impurities or degradation products. researchgate.net

LC-MS/MS for Trace Analysis and Metabolite Identification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for quantifying trace levels of compounds in complex matrices. researchgate.netresearchgate.net This is the method of choice for identifying potential metabolites of 5-Hydrazinoquinoline dihydrochloride in in vitro or in vivo research studies. ijpras.comnih.gov

In a typical LC-MS/MS experiment operating in Multiple Reaction Monitoring (MRM) mode, the first mass analyzer (Q1) is set to isolate the precursor ion (the protonated molecular ion of the analyte). This ion is then fragmented in a collision cell (q2), and a second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion (product ion). nih.gov This specific precursor-to-product ion transition is highly unique to the analyte, minimizing interferences from the matrix and allowing for quantification at very low concentrations. chromatographyonline.com Research on the related compound 2-hydrazinoquinoline (B107646) (HQ) demonstrates that it is an effective derivatization agent that enhances ionization efficiency, a principle that also applies to the detection of the core molecule itself. umn.edu

Table 2: Hypothetical LC-MS/MS Transition for 5-Hydrazinoquinoline

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. tsijournals.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in 5-Hydrazinoquinoline dihydrochloride. researchgate.net

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the quinoline ring. Their chemical shifts and coupling patterns (J-coupling) are characteristic of the substitution pattern, allowing for the confirmation of the hydrazine group's position at C5. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. hmdb.ca The chemical shifts of the carbons in the quinoline ring would be consistent with published data for similar quinoline derivatives. tsijournals.comrsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule.

Furthermore, NMR is a key tool for conformational analysis in solution. copernicus.orgcopernicus.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. nih.gov This could reveal the preferred orientation of the hydrazine group relative to the plane of the quinoline ring. Variable temperature (VT) NMR studies can also provide insight into the dynamics of the molecule, such as the rotational barrier around the C-N bond connecting the hydrazine group to the quinoline ring. nih.govmdpi.com

Table 3: Predicted ¹H NMR Chemical Shift Ranges for 5-Hydrazinoquinoline

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (Quinoline) | 7.0 - 8.8 | Doublet, Triplet, Multiplet |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for 5-Hydrazinoquinoline

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic CH (Quinoline) | 110 - 140 |

¹H NMR and ¹³C NMR for Proton and Carbon Framework Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are cornerstone techniques for analyzing the structure of 5-Hydrazinoquinoline dihydrochloride. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the quinoline ring system, distinct aromatic protons would be expected to appear in the downfield region of the spectrum (typically δ 7-9 ppm), with their splitting patterns (singlets, doublets, triplets, etc.) revealing the substitution pattern on the ring. The protons of the hydrazino group (-NH-NH₂) and its dihydrochloride salt form would exhibit characteristic chemical shifts that can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 5-Hydrazinoquinoline dihydrochloride would produce a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring would confirm the bicyclic aromatic structure, while the carbon atom bonded to the hydrazine group would have a characteristic shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals by showing correlations between them. mdpi.comresearchgate.netdtic.mil

While specific, experimentally verified ¹H and ¹³C NMR data for 5-Hydrazinoquinoline dihydrochloride are not widely available in published literature, the expected spectral features can be predicted based on the known spectra of related quinoline derivatives. researchgate.netdtic.milkeyorganics.net

Table 1: Predicted NMR Data for 5-Hydrazinoquinoline Dihydrochloride (Note: This table is predictive and not based on experimentally verified data for this specific compound)

| Analysis | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H NMR | 7.0 - 9.0 (Aromatic protons)Variable (Hydrazino protons) | Complex splitting patterns in the aromatic region characteristic of a substituted quinoline. Exchangeable protons from the hydrazino group and hydrochloride. |

¹⁹F NMR for Fluorinated Derivatives

¹⁹F NMR spectroscopy is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. chemical-suppliers.euuni.luchemscene.com Should fluorinated derivatives of 5-Hydrazinoquinoline dihydrochloride be synthesized, ¹⁹F NMR would be essential for their characterization. The chemical shifts of the fluorine atoms would be highly sensitive to their position on the quinoline ring and the electronic environment. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide valuable structural information. chemical-suppliers.euchembk.com There is currently no published research detailing the synthesis and ¹⁹F NMR analysis of fluorinated 5-Hydrazinoquinoline dihydrochloride derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-Hydrazinoquinoline dihydrochloride, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the hydrazino group and the ammonium (B1175870) hydochloride, typically in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. While a specific spectrum for 5-Hydrazinoquinoline dihydrochloride is not available, the spectrum of hydrazine dihydrochloride shows strong, broad absorptions in the high-frequency region corresponding to N-H stretching. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, and the position of the absorption maxima (λ_max) is sensitive to the substitution pattern. nih.gov The UV-Vis spectrum of 5-Hydrazinoquinoline dihydrochloride in a suitable solvent, such as ethanol (B145695) or water, would be expected to display characteristic absorption bands related to the π→π* transitions of the aromatic system. sigmaaldrich.com

Table 2: Expected Spectroscopic Features for 5-Hydrazinoquinoline Dihydrochloride

| Spectroscopic Method | Expected Absorption Region | Corresponding Functional Group/Transition |

|---|---|---|

| Infrared (IR) | 3100-3300 cm⁻¹ | N-H stretching (Hydrazine, Ammonium) |

| >3000 cm⁻¹ | Aromatic C-H stretching | |

| 1500-1650 cm⁻¹ | C=C and C=N stretching (Quinoline ring) |

Elemental Microanalysis for Purity and Composition Verification

Elemental microanalysis is a crucial technique for confirming the empirical formula of a synthesized compound. This method determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For 5-Hydrazinoquinoline dihydrochloride (C₉H₁₁Cl₂N₃), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental values obtained from elemental analysis should closely match these theoretical values to verify the purity and correct composition of the compound.

Table 3: Theoretical Elemental Composition of 5-Hydrazinoquinoline Dihydrochloride

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 46.58 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.78 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 18.11 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 30.55 |

| Total | | | 232.114 | 100.00 |

Experimental determination of these percentages with a high degree of accuracy is a definitive measure of the compound's purity and stoichiometric integrity.

Future Perspectives and Emerging Research Avenues for 5 Hydrazinoquinoline Dihydrochloride

Development of Novel Therapeutic Agents Based on the Hydrazinoquinoline Scaffold

The hydrazinoquinoline scaffold is a highly promising framework for the design of new therapeutic agents, owing to its structural adaptability which permits a wide array of chemical modifications. researchgate.netorientjchem.org Current research is heavily invested in the synthesis and assessment of its derivatives for their potential efficacy as anticancer, antibacterial, and antiviral agents. nih.govrsc.orgnih.gov

Anticancer Activity: